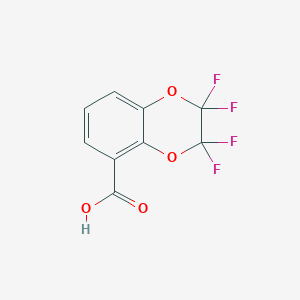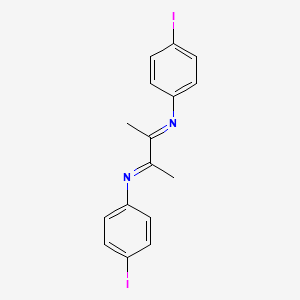
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate (HFPP) is an organofluorine compound that has been widely used in both organic and inorganic synthesis. HFPP has been used as an efficient reagent for the synthesis of various organic and inorganic compounds, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of various organofluorine compounds, including fluorinated alkanes, alcohols, and amines. Additionally, HFPP has been used in the synthesis of fluorinated polymers and other materials. The unique properties of HFPP have made it an attractive reagent for a wide range of applications.
科学的研究の応用
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of fluorinated compounds, including fluorinated alkanes, alcohols, and amines. Additionally, it has been used in the synthesis of fluorinated polymers and other materials. This compound has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Furthermore, this compound has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
作用機序
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is an organofluorine compound that is used as a reagent in the synthesis of various organic and inorganic compounds. The mechanism of action of this compound is based on its ability to react with other molecules to form new compounds. The reaction of this compound with other molecules is based on the formation of a carbon-fluorine bond. This bond is formed when the hydrogen atom of this compound is replaced by the fluorine atom of the other molecule. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid.
Biochemical and Physiological Effects
This compound is an organofluorine compound that is used as a reagent in the synthesis of various organic and inorganic compounds. As such, it is not expected to have any direct biochemical or physiological effects on the body. However, this compound is known to be toxic when inhaled, and it is also known to be corrosive to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
実験室実験の利点と制限
The advantages of using 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate in the laboratory include its high reactivity, its high yield, and its low cost. Additionally, this compound is a relatively safe compound to work with, as long as proper safety precautions are taken. The main limitation of using this compound in the laboratory is its toxicity. This compound is known to be toxic when inhaled, and it is also known to be corrosive to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
将来の方向性
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has a wide range of potential applications in both organic and inorganic synthesis. In the future, this compound may be used to synthesize a variety of fluorinated compounds, such as fluorinated alkanes, alcohols, and amines. Additionally, it may be used in the synthesis of fluorinated polymers and other materials. Furthermore, this compound may be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Finally, this compound may be used in the synthesis of agrochemicals, such as insecticides and herbicides.
合成法
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is synthesized by the reaction of 1,1,2,3,3,3-hexafluoropropanol with phenylisocyanate. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of approximately 100°C. The product is a light yellow liquid with a boiling point of approximately 115°C. The yield of the reaction is typically high, with yields of up to 95% being reported.
特性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBXMSEISIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)




